Carprofen-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carprofen-13C,d3 is a deuterium and carbon-13 labeled derivative of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID). Carprofen is known for its multi-target inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Preparation Methods
The synthesis of Carprofen-13C,d3 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Carprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Carprofen structure through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Carprofen-13C,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the aromatic ring of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carprofen-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carprofen, helping to elucidate the drug’s pharmacokinetics and dynamics.
Biology: In biological research, this compound is employed to study the interaction of Carprofen with various biological targets, including enzymes and receptors.
Medicine: this compound is used in preclinical studies to investigate the safety and efficacy of Carprofen and its derivatives.
Mechanism of Action
The mechanism of action of Carprofen-13C,d3 is similar to that of Carprofen. It acts as a multi-target inhibitor of FAAH and COX enzymes. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The inhibition of FAAH leads to increased levels of endocannabinoids, which also contribute to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Carprofen-13C,d3 can be compared with other labeled NSAIDs, such as:
Ketoprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Diclofenac-13C6: A carbon-13 labeled NSAID used for tracing metabolic pathways.
Biological Activity
Carprofen-13C,d3 is a stable isotope-labeled derivative of carprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. This compound retains the biological activity of its parent compound, exhibiting notable anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.
Overview of this compound
This compound is characterized by the incorporation of deuterium (d3) and carbon-13 (13C) isotopes. These modifications enhance the compound's stability and allow for precise tracking in biochemical studies. The primary mechanism through which this compound exerts its effects is by inhibiting cyclooxygenase enzymes COX-1 and COX-2, which are crucial in the inflammatory pathway. This inhibition leads to a reduction in prostaglandin synthesis, contributing to its analgesic and anti-inflammatory effects .
This compound functions as a multi-target inhibitor affecting various biological pathways:
- COX Inhibition : Like carprofen, this compound inhibits COX enzymes, leading to decreased inflammation and pain relief.
- Antimicrobial Activity : Recent studies suggest that carprofen derivatives possess bactericidal properties against mycobacteria by disrupting biofilm formation and affecting cellular respiration .
- Pro-apoptotic Effects : In silico studies have indicated that carprofen can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .
Pharmacokinetics and Dynamics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. A study involving different dosages of carprofen demonstrated that plasma concentrations were dose-dependent, with higher doses maintaining therapeutic levels more effectively . The isotopic labeling allows researchers to track the compound's metabolism in vivo, providing insights into its biological interactions.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | High |
Half-life | 4–6 hours |
Peak Plasma Concentration | 1–2 hours post-administration |
Study 1: Analgesic Efficacy in Mice
A study evaluated the analgesic efficacy of carprofen at different dosages (5 mg/kg, 25 mg/kg, and 50 mg/kg) using a plantar incisional pain model in NSG mice. The results indicated that the 25 mg/kg dosage was most effective at attenuating postoperative mechanical and thermal hypersensitivity compared to lower doses .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of carprofen derivatives against various bacterial strains. Carprofen was found to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent .
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Bactericidal Mechanisms : Carprofen disrupts mycobacterial biofilms and inhibits drug efflux mechanisms, which may reverse antimicrobial resistance in tuberculosis .
- Cancer Therapeutics : The compound exhibits pro-apoptotic effects on prostate cancer cells via specific receptor pathways, indicating potential use as an adjunctive treatment for COX-2 overexpressing tumors .
- Toxicological Evaluations : Toxicity assessments revealed that higher doses may lead to gastrointestinal side effects; hence careful dosing is recommended for clinical applications .
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
PUXBGTOOZJQSKH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.